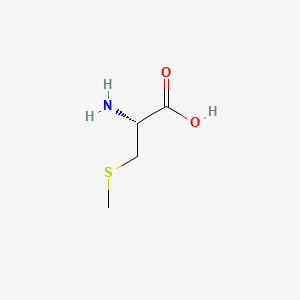

S-Methyl-L-cysteine

説明

S-Methyl-L-cysteine is a naturally occurring amino acid derivative with the chemical formula CH₃SCH₂CH(NH₂)COOH. It is the S-methylated derivative of cysteine and is found widely in plants, particularly in edible vegetables such as garlic, cabbage, and turnips . This compound is known for its potential health benefits, including anti-carcinogenic, anti-diabetic, and cardiovascular effects .

準備方法

Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteine can be synthesized through the methylation of cysteine. One common method involves the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Cysteine+CH3I→this compound+HI

Industrial Production Methods: Industrial production of this compound often involves enzymatic methods. For example, the enzyme methionine sulfoxide reductase A (MSRA) can catalyze the methylation of cysteine to produce this compound . This method is advantageous due to its specificity and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form this compound sulfoxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide.

Reduction: The sulfoxide form can be reduced back to this compound using reducing agents like dithiothreitol.

Substitution: this compound can participate in substitution reactions where the methylthio group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Dithiothreitol, mild basic conditions.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: this compound sulfoxide.

Reduction: this compound.

Substitution: Products depend on the nucleophile used.

科学的研究の応用

S-Methyl-L-cysteine (SMC) is a hydrophilic, cysteine-containing compound naturally found in garlic and onions, possessing antioxidant and anti-inflammatory properties . Research indicates its potential therapeutic applications in various scientific fields .

Scientific Research Applications

- Metabolic Syndrome and Insulin Resistance Oral treatment with SMC has shown effectiveness in improving insulin resistance and attenuating metabolic syndrome, inflammation, and oxidative stress in male rats fed a high-fructose diet . Supplementation with SMC reduced plasma malondialdehyde levels in rats on a high-fructose diet . SMC demonstrates potential antioxidant activity, which may prevent or reduce high fructose-induced oxidative stress, inflammation, and insulin resistance .

- Neuroprotection SNJ-1945, a calpain inhibitor, was found to be effective against Parkinsonian neurotoxicants. Studies showed that pretreatment with SNJ-1945 attenuated the levels of reactive oxygen species (ROS) induced by neurotoxicants in dopaminergic SH-SY5Y cells. It also dose-dependently attenuated inflammatory mediators in cholinergic phenotypes .

- Cancer Cachexia Calpain inhibitors have shown promise in improving tumor-free body weight and gastrocnemius muscle mass, ameliorating metabolic profile effects, and increasing survival time in tumor-bearing mice with cancer cachexia . These inhibitors also reduced calpain activity and the expression of MuRF-1 and atrogin-1, while increasing the level of cleaved caspase-3 and BAX and lowering the level of BCL-2 in some groups .

- Leishmaniasis Treatment Calpain inhibitors, such as MDL28170, originally developed for human diseases, have been explored as an alternative treatment for leishmaniasis because Leishmania cells express calpain-related proteins . MDL28170 reduced promastigote proliferation and the number of intracellular amastigotes in RAW macrophages .

- Oxidative Stress Dietary supplementation with SMLC in a Drosophila model of Parkinson's disease increases the efficacy of the MRSA catalytic antioxidant system by providing additional substrate, leading to increased resistance to oxidative stress .

Case Studies

- Effect on Oxidative Stress, Inflammation, and Insulin Resistance: In a study with male Wistar rats, oral administration of SMC (100 mg/kg bw/day/rat) for 60 days significantly reduced plasma glucose, insulin, tumor necrosis factor-alpha, and insulin resistance, while also improving antioxidant enzyme activities .

- Snow Mountain Garlic: A comparative analysis of Snow Mountain Garlic revealed that this compound found in it has antioxidant and anti-inflammatory properties .

Additional Applications

- Red Cabbage Research: Research indicates that acidification and tissue disruption influence the hydrolysis of this compound sulfoxide, impacting the formation of various bioactive compounds in red cabbage .

- Metal-Organic Frameworks: this compound-based metal-organic frameworks have demonstrated potential in green chemistry and materials science for the selective cycloaddition of ethylene oxide to CO2 .

- Impact on Bees: Long-term administration of this compound sulfoxide (SMCSO) decreased bee body weight and altered amino acid metabolism .

作用機序

S-Methyl-L-cysteine exerts its effects primarily through its interaction with methionine sulfoxide reductase A (MSRA). This enzyme catalyzes the reduction of methionine sulfoxide to methionine, thereby protecting cells from oxidative stress . Additionally, this compound can activate the Met oxidase activity of MSRA, enhancing its antioxidative properties .

類似化合物との比較

- S-allyl-L-cysteine

- S-propyl-L-cysteine

- S-ethyl-L-cysteine

- S-trityl-L-cysteine

Comparison: S-Methyl-L-cysteine is unique among these compounds due to its specific methylthio group, which imparts distinct chemical and biological properties. For instance, S-allyl-L-cysteine, found in garlic, has different health benefits and metabolic pathways compared to this compound . The methylthio group in this compound makes it particularly effective in activating MSRA and protecting against oxidative stress .

生物活性

S-Methyl-L-cysteine (SMC) is a naturally occurring sulfur-containing amino acid derivative with various biological activities. This article explores its potential benefits, mechanisms of action, and implications for health based on diverse research studies.

Overview of this compound

This compound is primarily found in garlic and other allium vegetables. It is recognized for its antioxidant properties and potential role in mitigating oxidative stress and inflammation. Research has also indicated its involvement in metabolic processes related to insulin resistance and diabetes management.

Antioxidant Activity

Mechanism of Action

SMC exhibits significant antioxidant activity, which helps in reducing oxidative stress. A study demonstrated that oral administration of SMC (100 mg/kg body weight) to rats on a high-fructose diet for 60 days significantly reduced levels of malondialdehyde (a marker of oxidative stress) and improved the activities of antioxidant enzymes like glutathione peroxidase and catalase .

Table 1: Effects of this compound on Oxidative Stress Markers

| Parameter | High Fructose Diet Group | HFD + SMC Group | Significance (P-value) |

|---|---|---|---|

| Malondialdehyde (µM) | 4.28 | 2.15 | <0.05 |

| Glutathione Peroxidase (U/mL) | 29.36 | 45.12 | <0.05 |

| Catalase (U/mL) | 1.50 | 2.00 | >0.05 |

This study underscores the potential of SMC in preventing metabolic syndrome by alleviating oxidative stress and inflammation.

Anti-Inflammatory Properties

Research indicates that SMC can modulate inflammatory responses. In the same study, SMC administration led to a significant reduction in tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, suggesting its role in managing inflammation associated with high-fructose diets .

Potential Role in Diabetes Management

SMC has been investigated for its effects on insulin sensitivity. The aforementioned study noted that SMC treatment improved insulin resistance markers in rats fed a high-fructose diet, indicating its potential as an adjunct therapy for diabetes management .

Case Studies and Clinical Implications

A case study highlighted the use of SMC in dietary interventions aimed at improving metabolic health among individuals with type 2 diabetes. The findings suggested that supplementation with SMC could lead to better glycemic control and reduced inflammation markers, although further clinical trials are necessary to establish definitive benefits .

Other Biological Activities

Antimicrobial Effects

SMC also functions as a phytoalexin, exhibiting strong antimicrobial activity that helps prevent pathogenesis in plants . This property may have implications for human health, particularly concerning dietary intake of allium vegetables known for their health benefits.

Anti-Carcinogenic Potential

Some studies have suggested that SMC may possess anti-carcinogenic properties, potentially influencing cancer prevention strategies through dietary sources rich in this compound .

特性

IUPAC Name |

(2R)-2-amino-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIDJDIHTAOVLG-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862579 | |

| Record name | S-Methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | S-Methyl-L-cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1187-84-4, 19651-44-6, 7728-98-5 | |

| Record name | (-)-S-Methyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl-DL-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019651446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methylcysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-methylcysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-methyl-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A34I1H07YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。